molecular formula C23H16ClN3O4 B607692 4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid CAS No. 1677668-27-7

4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid

Cat. No.: B607692
CAS No.: 1677668-27-7
M. Wt: 433.85
InChI Key: GIYKJPISDNWSJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Future Directions

The development of new drugs that overcome antimicrobial resistance (AMR) problems is a current focus in drug discovery . Imidazo[1,5-a]pyrimidines, due to their broad range of chemical and biological properties, are considered important synthons in the development of new drugs .

Chemical Reactions Analysis

Types of Reactions

GNE-6468 undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: GNE-6468 can undergo substitution reactions, where specific atoms or groups in the molecule are replaced with others.

Common Reagents and Conditions

Common reagents used in the reactions involving GNE-6468 include oxidizing agents, reducing agents, and various catalysts. The specific conditions depend on the desired reaction and the functional groups involved .

Major Products

The major products formed from these reactions include various derivatives of GNE-6468, which can be used to study the structure-activity relationship and optimize the compound’s properties for specific applications .

Mechanism of Action

GNE-6468 exerts its effects by acting as an inverse agonist of RORγ. This nuclear receptor is a critical regulator in the production of the pro-inflammatory cytokine interleukin-17. By inhibiting RORγ, GNE-6468 suppresses the production of interleukin-17, thereby modulating immune responses and potentially providing therapeutic benefits in autoimmune diseases .

Properties

IUPAC Name

4-[6-(2-chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16ClN3O4/c24-16-4-1-3-14(12-5-6-12)18(16)20(29)22-26-19(21-25-9-2-10-27(21)22)13-7-8-15(23(30)31)17(28)11-13/h1-4,7-12,28H,5-6H2,(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYKJPISDNWSJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=CC=C2)Cl)C(=O)C3=NC(=C4N3C=CC=N4)C5=CC(=C(C=C5)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid
Reactant of Route 2
4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid
Reactant of Route 3
4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid
Reactant of Route 4
4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid
Reactant of Route 5
Reactant of Route 5
4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid
Reactant of Route 6
Reactant of Route 6
4-[6-(2-Chloro-6-cyclopropylbenzoyl)imidazo[1,5-a]pyrimidin-8-yl]-2-hydroxybenzoic acid

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